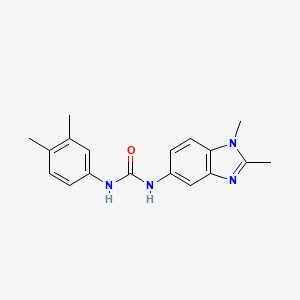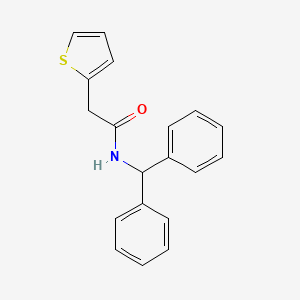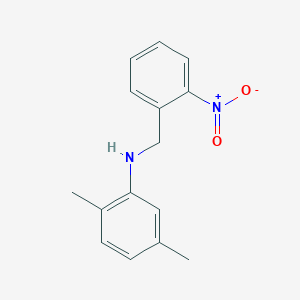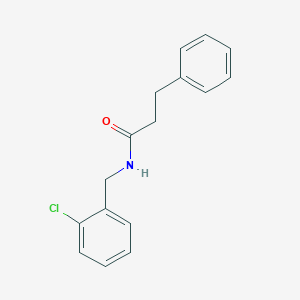
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, also known as DMU-212, is a novel compound that has been synthesized and studied extensively due to its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Mécanisme D'action
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. It has also been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea for lab experiments is its wide range of biological activities, which makes it a useful tool for studying various diseases and biological processes. However, one of the limitations of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea. One area of research could focus on identifying the specific enzymes and pathways targeted by N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, which could provide insight into its mechanism of action. Another area of research could involve the development of more efficient synthesis methods for N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, which could increase its availability for further study and potential therapeutic use. Additionally, further studies could be conducted to investigate the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Méthodes De Synthèse
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea can be synthesized using a multistep process that involves the condensation of 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid with 3,4-dimethylphenyl isocyanate, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea in its pure form.
Applications De Recherche Scientifique
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its potential as a therapeutic agent due to its various biological activities. It has been found to exhibit anticancer activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has also been shown to possess anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-5-6-14(9-12(11)2)20-18(23)21-15-7-8-17-16(10-15)19-13(3)22(17)4/h5-10H,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMFPBTYUNJAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)

![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)





![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)
![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)